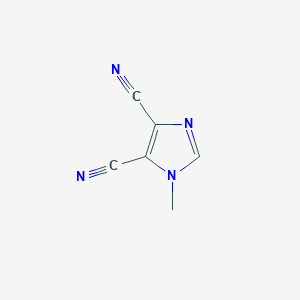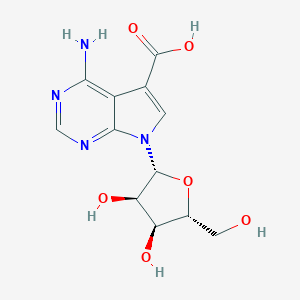
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
Overview
Description
“3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” is a nitrile compound, which is acetonitrile where one of the hydrogens has been replaced by a 2,2,3-trimethylcyclopent-3-en-1-yl group . It is a powerful fragrance compound with pine, rosemary, and hay-like tonalities .
Molecular Structure Analysis
The molecular structure of “3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” contains a total of 26 bonds, which include 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 nitrile (aliphatic) . The molecule contains a total of 26 atoms; 15 Hydrogen atoms, 10 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” are as follows :Scientific Research Applications
Synthesis of Complex Organic Compounds
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- and related compounds play a crucial role in the synthesis of complex organic compounds. For instance, allylic alcohols were treated with 1-(trimethylsilyloxy)cyclopentene, resulting in the formation of polycyclic acetals through a domino reaction sequence, which ultimately led to the synthesis of fused seven-membered carbocyclic rings or substituted naphthalenes (Hanna et al., 2001). Additionally, a series of cyclopent-3-en-1-ylmethylamines, with varying methyl substituents, were synthesized and further reacted to form 1-azatricyclo[2.2.1.0(2,6)]heptanes, highlighting the compound's potential in constructing intricate molecular structures (Hu et al., 2009).
Catalyst in Chemical Reactions
The compound and its derivatives have been used as catalysts or intermediates in chemical reactions. For instance, the selective oxidation of cyclopentene to cyclopentanone, catalyzed by a complex containing the compound, achieved nearly 100% conversion and 94.6% yield under certain conditions (Sui et al., 2008). This showcases the compound's role in facilitating highly efficient and selective chemical transformations.
Material Science and Engineering
In material science, the compound has been utilized in the synthesis of novel materials with specific properties. A recent study demonstrated the synthesis of a cyclo-trimer of acetonitrile, which exhibited strong intrinsic photoluminescence and the potential for in vivo imaging. Moreover, this material significantly promoted osteogenesis, highlighting its multifunctional applications in bone tissue engineering and biomedical fields (Liu et al., 2018).
properties
IUPAC Name |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJOTFQPYNOYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864589 | |
| Record name | 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- | |
CAS RN |
15373-31-6 | |
| Record name | 2,2,3-Trimethyl-3-cyclopentene-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15373-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015373316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15373-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylcyclopent-3-enylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)




![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)





![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)